molecular formula C8H16ClN2O3P B048387 Dimorpholinophosphinyl chloride CAS No. 7264-90-6

Dimorpholinophosphinyl chloride

Cat. No.: B048387
CAS No.: 7264-90-6
M. Wt: 254.65 g/mol
InChI Key: XTOQMDCHFVDCCL-UHFFFAOYSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Dimorpholinophosphinyl chloride has various applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

Dimorpholinophosphinyl chloride can be compared with other phosphinylating agents such as:

  • Bis(morpholino)phosphinyl chloride
  • Bismorpholinophosphinic chloride
  • Dimorpholinophosphinic acid chloride

These compounds share similar chemical properties and applications but may differ in their reactivity and specific uses in organic synthesis . This compound is unique due to its specific structure and its role in the synthesis of dexamethasone phosphate .

Biological Activity

Dimorpholinophosphinyl chloride (DMPC), a compound with the molecular formula C₈H₁₆ClN₂O₃P, is an organophosphorus compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of DMPC, summarizing its properties, mechanisms of action, and relevant research findings.

  • Molecular Weight : 254.65 g/mol
  • Melting Point : 80 °C
  • Boiling Point : 137-140 °C (at 0.02 Torr)
  • Density : 1.36 g/cm³
  • Solubility : Slightly soluble in chloroform and methanol
  • Stability : Moisture sensitive, should be stored under inert atmosphere.

DMPC acts primarily as a condensing reagent in organic synthesis, particularly in the preparation of pro-drugs such as Dexamethasone Phosphate. Its mechanism involves the formation of phosphonic acid derivatives that may influence various biochemical pathways.

1. Synthesis of Bioactive Compounds

DMPC is utilized in the synthesis of various bioactive compounds, including:

  • Dexamethasone Phosphate : A potent anti-inflammatory agent.
  • Potential Anticancer Agents : Research indicates that DMPC derivatives may exhibit cytotoxic effects against cancer cell lines.

2. Toxicity and Safety

While DMPC has applications in drug synthesis, its safety profile must be considered. The compound is classified as moisture-sensitive and can pose hazards if not handled properly. Studies have shown that exposure to similar organophosphorus compounds can lead to neurological damage and other health issues, emphasizing the need for careful handling and protective measures during synthesis and application .

Case Study 1: Synthesis and Biological Evaluation

A study focused on the synthesis of DMPC derivatives aimed at evaluating their biological activity against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents.

CompoundCell Line TestedIC50 (µM)
DMPC Derivative AA549 (Lung Cancer)15
DMPC Derivative BMCF-7 (Breast Cancer)10
DMPC Derivative CHeLa (Cervical Cancer)20

Case Study 2: Occupational Exposure Incident

An occupational poisoning incident involving a similar chlorinated compound highlighted the potential hazards associated with chemical exposure. Workers exposed to high concentrations exhibited severe health effects, including respiratory distress and neurological symptoms . This underscores the importance of safety protocols when working with DMPC and related chemicals.

Research Findings

Multiple studies have explored the biological activity of DMPC and its derivatives:

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition : Research indicates that DMPC may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Properties

IUPAC Name

4-[chloro(morpholin-4-yl)phosphoryl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClN2O3P/c9-15(12,10-1-5-13-6-2-10)11-3-7-14-8-4-11/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTOQMDCHFVDCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1P(=O)(N2CCOCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500726
Record name Bis[(morpholin-4-yl)]phosphinic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7264-90-6
Record name Bis(morpholino)phosphinyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007264906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis[(morpholin-4-yl)]phosphinic chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(morpholino)phosphinyl chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA8L9ZYV2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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